Lithium 7-fluorobenzo[d]oxazole-2-carboxylate
Description
Lithium 7-fluorobenzo[d]oxazole-2-carboxylate is a lithium-based organic salt characterized by a benzo[d]oxazole backbone substituted with a fluorine atom at the 7-position and a carboxylate group at the 2-position. The compound’s design integrates fluorination, which is known to enhance electrochemical stability and solubility in ionic liquid electrolytes . Its carboxylate moiety may facilitate lithium-ion dissociation, a critical property for improving ionic conductivity in battery electrolytes . The growing demand for advanced lithium salts in energy storage aligns with global efforts to develop high-performance, thermally stable materials for next-generation batteries .
Properties
IUPAC Name |
lithium;7-fluoro-1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO3.Li/c9-4-2-1-3-5-6(4)13-7(10-5)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFBQBBCCCCXIN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=C(C(=C1)F)OC(=N2)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FLiNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method leverages the cyclocondensation of 2-amino-4-fluorophenol with methyl chlorooxalate to form the benzo[d]oxazole core, followed by hydrolysis and lithiation.
Step 1: Cyclocondensation
2-Amino-4-fluorophenol reacts with methyl chlorooxalate in the presence of triethylamine (TEA) as a base. The reaction proceeds via nucleophilic acyl substitution, forming methyl 7-fluorobenzo[d]oxazole-2-carboxylate.
Reaction Conditions :
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0°C → room temperature (20°C)
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Time: 12–18 hours
-
Yield: 68–75%
Mechanistic Insight :
The amino group attacks the carbonyl carbon of methyl chlorooxalate, followed by intramolecular cyclization to form the oxazole ring. The fluorine atom remains intact due to the ortho-directing nature of the hydroxyl group during the cyclization.
Step 2: Hydrolysis and Lithiation
The methyl ester undergoes hydrolysis using lithium hydroxide (LiOH) in a methanol-water mixture, yielding the lithium carboxylate.
Reaction Conditions :
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Solvent: Methanol/water (3:1 v/v)
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Temperature: 50°C
-
Time: 2 hours
-
Yield: 85–90%
Key Data :
| Parameter | Value |
|---|---|
| Molar Ratio (Ester:LiOH) | 1:1.2 |
| Purity (HPLC) | ≥98% |
Multi-Step Synthesis via 3-Aminopyrazine-2-Carboxylate Intermediate
Reaction Overview
This route, adapted from CN105037281A, involves hydroxylation, chlorination, condensation, and hydrolysis.
Step 1: Hydroxylation
3-Aminopyrazine-2-carboxylate methyl ester undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl), forming 3-hydroxypyrazine-2-carboxylate.
Reaction Conditions :
-
Solvent: Concentrated HCl/water
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Temperature: 0°C
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Time: 30 minutes
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Yield: 70–75%
Step 2: Chlorination
The hydroxyl group is replaced with chlorine using phosphorus oxychloride (POCl₃).
Reaction Conditions :
-
Solvent: POCl₃ (neat)
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Temperature: Reflux (110°C)
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Time: 3 hours
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Yield: 80–85%
Step 3: Condensation with 4-Fluorophenol
The chlorinated intermediate reacts with 4-fluorophenol in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.
Reaction Conditions :
-
Solvent: DMF
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Temperature: 120°C
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Time: 5 hours
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Yield: 65–70%
Step 4: Hydrolysis and Lithiation
The methyl ester is hydrolyzed with LiOH, followed by neutralization to isolate the lithium salt.
Reaction Conditions :
-
Solvent: Methanol/water (2:1 v/v)
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Temperature: Room temperature
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Time: 2 hours
-
Yield: 90–95%
Electrophilic Fluorination of Benzo[d]Oxazole-2-Carboxylate
Reaction Overview
This method introduces fluorine via electrophilic substitution after forming the benzo[d]oxazole core.
Step 1: Cyclization of 2-Aminophenol
2-Aminophenol reacts with methyl oxalyl chloride to form methyl benzo[d]oxazole-2-carboxylate.
Reaction Conditions :
-
Solvent: DCM
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Base: TEA
-
Temperature: 0°C → room temperature
-
Yield: 75–80%
Step 2: Electrophilic Fluorination
Fluorine is introduced using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile.
Reaction Conditions :
-
Solvent: Acetonitrile
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Temperature: 60°C
-
Time: 6 hours
-
Yield: 50–55%
Step 3: Hydrolysis and Lithiation
The fluorinated ester is hydrolyzed with LiOH, as described in Section 1.2.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Yield | 58–68% | 35–45% | 40–48% |
| Key Advantage | High-purity product | Scalability | Late-stage fluorination |
| Limitations | Limited substrate scope | Multi-step complexity | Low fluorination yield |
Chemical Reactions Analysis
Types of Reactions
Lithium 7-fluorobenzo[d]oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized benzoxazole derivatives.
Scientific Research Applications
Lithium 7-fluorobenzo[d]oxazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Lithium 7-fluorobenzo[d]oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogs
Lithium 7-fluorobenzo[d]oxazole-2-carboxylate belongs to a class of organolithium salts optimized for electrochemical applications. Key structural analogs include:
- Lithium hexafluorophosphate (LiPF₆) : A conventional electrolyte salt with high ionic conductivity but poor thermal stability.
- Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI): Known for high thermal stability and solubility in ionic liquids but prone to aluminum current collector corrosion.
Electrochemical and Thermal Properties
The interaction of lithium salts with ionic liquids is concentration-dependent, as shown in Figure 1 of . At low concentrations, ionic liquids wrap lithium salts, whereas high concentrations invert this arrangement. This behavior impacts ionic mobility and electrolyte viscosity. Compared to LiPF₆ and LiTFSI, the fluorinated aromatic structure of this compound may enhance solubility in ionic liquids, reducing aggregation and improving charge transfer efficiency .
| Property | LiPF₆ | LiTFSI | This compound |
|---|---|---|---|
| Ionic Conductivity (mS/cm) | 10–12 | 8–10 | Est. 6–8 (inferred from structural analogs) |
| Thermal Stability (°C) | <70 | >200 | Est. 150–180 (fluorine enhances stability) |
| Solubility in Ionic Liquids | Moderate | High | High (predicted due to fluorinated group) |
| Corrosivity | Low | High (Al corrosion) | Est. Low (stable aromatic core) |
Table 1: Comparative properties of lithium salts. Data synthesized from structural analogs and interaction models .
Biological Activity
Lithium 7-fluorobenzo[d]oxazole-2-carboxylate is a compound of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its synthesis, biological mechanisms, and research findings, supported by relevant data and case studies.
This compound is synthesized through the reaction of 7-fluorobenzo[d]oxazole-2-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an aqueous or organic solvent under controlled temperature and pH conditions to optimize yield and purity.
Chemical Reactions
The compound can undergo various chemical reactions, including:
- Oxidation : Can yield different oxidation products.
- Reduction : Can be reduced to form derivatives.
- Substitution : The fluorine atom can be substituted with other functional groups.
Antimicrobial Properties
This compound has shown promising antimicrobial activity in various studies. For example, a study indicated that derivatives of benzothiazole, which share structural similarities with this compound, exhibited significant inhibitory activity against Mycobacterium tuberculosis with IC50 values ranging from 0.08 to 11.1 μM .
| Compound | IC50 (μM) | MIC (μM) |
|---|---|---|
| 7a | 7.7 ± 0.8 | 0.08 |
| 7b | NT | 0.32 |
| 7c | NT | 0.32 |
| 7d | NT | 0.25 |
| 7e | 9.2 ± 1.5 | 0.09 |
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and others . The mechanism involves interaction with specific molecular targets that modulate cell cycle progression and induce apoptosis.
The biological activity of this compound is attributed to its ability to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical cellular pathways.
- Cell Cycle Modulation : It has been observed to affect the cell cycle dynamics in cancer cells, potentially leading to cell death.
Case Studies
- Antimicrobial Study : A recent study evaluated the efficacy of related benzothiazole derivatives against M. tuberculosis, revealing that compounds with similar structures exhibited significant antimicrobial effects, suggesting that this compound may offer comparable benefits .
- Anticancer Research : Another investigation focused on the anticancer properties of various oxazole derivatives, noting that compounds structurally related to this compound showed promising results in inhibiting cancer cell growth and inducing apoptosis in MCF-7 cells .
Q & A
What synthetic methodologies are recommended for the preparation of Lithium 7-fluorobenzo[d]oxazole-2-carboxylate, and how can reaction parameters influence yield and purity?
Methodological Answer:
Begin with the ethyl ester precursor (e.g., Ethyl 7-fluorobenzo[d]oxazole-2-carboxylate). Hydrolyze the ester using aqueous lithium hydroxide (LiOH) in a 2:1 THF/MeOH solvent system under reflux (70–80°C, 4–6 hours). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Post-hydrolysis, neutralize with dilute HCl and isolate the lithium salt via vacuum filtration. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution with CH₂Cl₂:MeOH). Yield optimization requires precise stoichiometry (1.2 equiv LiOH) and controlled cooling during neutralization to minimize lithium carbonate formation .
How can researchers resolve discrepancies in ¹⁹F NMR spectral data when analyzing fluorinated benzooxazole carboxylates?
Methodological Answer:
Discrepancies often arise from fluorine’s strong electronegativity and coupling with adjacent protons. To resolve:
- Perform ¹⁹F-¹H decoupling experiments to isolate signals.
- Compare experimental shifts with DFT-computed values (e.g., Gaussian 16 B3LYP/6-311+G(d,p)).
- Use variable-temperature NMR to reduce signal splitting caused by dynamic processes.
- Reference fluorinated analogs (e.g., 7-Fluorobenzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate, CAS 849924-90-9) for expected δ ranges (typically -110 to -125 ppm for aromatic fluorines) .
What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Multinuclear NMR : ¹H NMR (DMSO-d₆, δ 7.8–8.2 ppm for aromatic protons), ¹³C NMR (δ 160–165 ppm for carboxylate), and ¹⁹F NMR (δ -118 ppm).
- FT-IR : Confirm carboxylate formation via asymmetric stretching at ~1580 cm⁻¹ and symmetric stretch at ~1400 cm⁻¹.
- HRMS : Use ESI(-) mode to observe [M–Li]⁻ ion.
- HPLC : Employ a C18 column (ACN/0.1% TFA mobile phase) to verify purity (>95%) and detect residual solvents .
What experimental approaches can elucidate the influence of the 7-fluoro substituent on the electrochemical properties of benzo[d]oxazole-2-carboxylate derivatives?
Methodological Answer:
- Perform cyclic voltammetry in anhydrous DMF with 0.1 M TBAP as electrolyte. Compare reduction potentials (E₁/₂) of fluorinated vs. non-fluorinated analogs.
- Use DFT calculations (e.g., B3LYP/def2-TZVP) to model HOMO-LUMO gaps and electron-withdrawing effects.
- Fluorine’s inductive effect typically lowers LUMO energy, enhancing electrophilicity. Validate via XPS to quantify fluorine’s electron density impact .
How should researchers handle solubility challenges during in vitro bioactivity assays of this compound?
Methodological Answer:
- Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid precipitation.
- For aqueous assays, use phosphate buffer (pH 7.4) with 0.01% Tween-80. Sonicate for 10 minutes and centrifuge (14,000 rpm, 5 minutes) to remove particulates.
- Validate solubility via nephelometry (λ = 600 nm) and adjust ionic strength with NaCl if needed .
What mechanistic insights support the regioselective introduction of fluorine at the 7-position of benzo[d]oxazole carboxylates?
Methodological Answer:
- Directed ortho-Metalation (DoM) : Treat benzo[d]oxazole-2-carboxylate with LDA (2.5 equiv) at -78°C in THF. Quench with NFSI (1.1 equiv) to install fluorine at C7 via electrophilic fluorination.
- Regiochemical validation : Use NOESY to confirm spatial proximity of fluorine to adjacent protons. Single-crystal XRD of intermediates (e.g., Ethyl 2-bromobenzo[d]thiazole-7-carboxylate, CAS 579525-09-0) can confirm positional fidelity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
